molecular formula C17H20N2OS B6924128 N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide

N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B6924128
M. Wt: 300.4 g/mol
InChI Key: SZQLGDGHMUKINO-UHFFFAOYSA-N
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Description

N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a thiophene ring, a methyl group, and a carboxamide functional group

Properties

IUPAC Name

N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-17(2,15-8-5-9-21-15)12-18-16(20)19-10-13-6-3-4-7-14(13)11-19/h3-9H,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQLGDGHMUKINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N1CC2=CC=CC=C2C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Attachment of the Methyl Group: The methyl group can be added through an alkylation reaction using a suitable alkyl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

    N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-amine: Features an amine group instead of a carboxamide.

Uniqueness

N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.

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